molecular formula C10H11ClN4O B567934 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine CAS No. 1227958-05-5

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B567934
CAS No.: 1227958-05-5
M. Wt: 238.675
InChI Key: BFXYLHGPSIECAR-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It undergoes various reactions, making it valuable in the synthesis of complex organic compounds . It finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .


Physical and Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the "4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine" structure, is fundamental in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. This review highlights the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. Diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are utilized for the synthesis of these scaffolds, showcasing the versatility of pyrrolopyrimidine derivatives in catalyzing reactions for developing lead molecules (Parmar, Vala, & Patel, 2023).

Pharmacological Interest of Morpholine Derivatives

Morpholine and its derivatives, including the pyrrolopyrimidine structures, play a crucial role in drug design due to their versatile pharmacological activities. The review by Asif and Imran (2019) summarizes the pharmacological profile of morpholine derivatives, highlighting their significance in developing novel therapeutic agents. This includes a discussion on the methodologies for exploring morpholine and pyran analogues, indicating the compound's potential in medicinal chemistry (Asif & Imran, 2019).

Antioxidative Spiro-Alkaloids Synthesis

The synthesis of antioxidative spiroalkaloids with the morpholine moiety, such as acortatarin A and B, illustrates the application of pyrrolopyrimidine derivatives in producing compounds with significant biological activities. These compounds, derived from natural sources like Acorus tatarinowii, exhibit potent antioxidative properties and could be promising in treating diseases associated with reactive oxygen species (ROS) production (Faisal et al., 2018).

Optical Sensors Development

Pyrimidine derivatives, closely related to the compound of interest, are utilized in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable sensing probes. This review covers various pyrimidine-based optical sensors, highlighting the compound's applicability in creating sensitive and specific detection systems (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

The primary targets of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine are specific kinases involved in disease pathways . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is crucial in transmitting signals within cells (signal transduction) and in regulating cellular activity .

Mode of Action

This compound interacts with its kinase targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It is known that the compound is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on specific kinases. This inhibition can disrupt the signaling pathways that these kinases are involved in, leading to potential therapeutic effects. For example, derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Action Environment

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . This compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Analysis

Biochemical Properties

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is known to interact with several enzymes, proteins, and other biomolecules. It is a key component in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the JAK-STAT signaling pathway . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors, which include compounds synthesized from this compound, have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Molecular Mechanism

The molecular mechanism of action of this compound is related to its role as a building block in the synthesis of JAK inhibitors . These inhibitors work by binding to JAK enzymes and inhibiting their activity, thereby disrupting the JAK-STAT signaling pathway . This can result in the inhibition of cell division and death, and the prevention of tumor formation processes .

Temporal Effects in Laboratory Settings

It is known that this compound is used in the synthesis of JAK inhibitors , which have been studied extensively in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Jak inhibitors, which are synthesized using this compound, have been tested in animal models . The effects of these inhibitors can vary depending on the dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

As a key component in the synthesis of JAK inhibitors , it is likely involved in the metabolic pathways related to these inhibitors.

Transport and Distribution

As a component in the synthesis of JAK inhibitors , it may be transported and distributed in a similar manner to these inhibitors.

Subcellular Localization

As a component in the synthesis of JAK inhibitors , it may be localized in similar subcellular compartments to these inhibitors.

Properties

IUPAC Name

4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXYLHGPSIECAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CN3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744305
Record name 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-05-5
Record name 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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